
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H11ClFN It is a derivative of naphthalene, characterized by the presence of chlorine and fluorine atoms on the naphthalene ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring. The presence of both chlorine and fluorine atoms, along with the amine group, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C10H11ClFN |
|---|---|
Poids moléculaire |
199.65 g/mol |
Nom IUPAC |
7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |
Clé InChI |
YIXVWVJASOXRJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
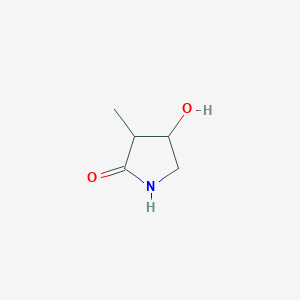
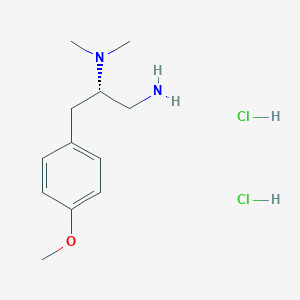
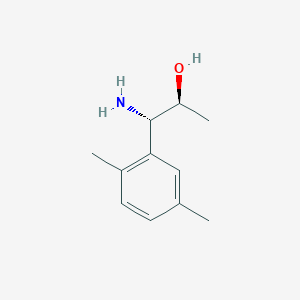

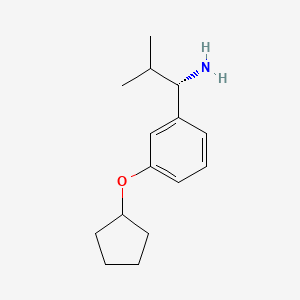
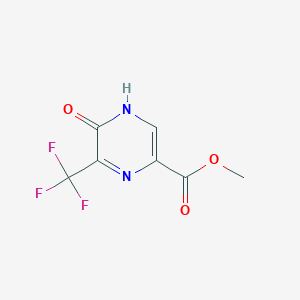


![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
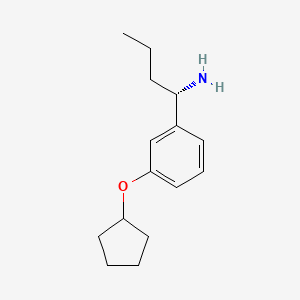
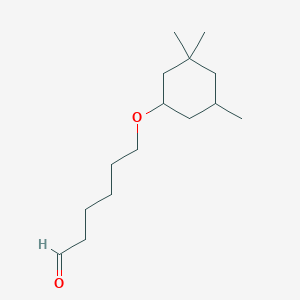
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
